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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B15600770

A detailed examination of isoapoptolidin analogs reveals critical insights into their biological
activity, highlighting the intricate relationship between their chemical structures and their
efficacy as inhibitors of mitochondrial FOF1-ATPase and as antiproliferative agents. This guide
provides a comprehensive comparison of these analogs, supported by quantitative data,
detailed experimental protocols, and visualizations of the key biological pathway and
experimental workflow.

Isoapoptolidin, a ring-expanded isomer of the potent anticancer agent apoptolidin, has
garnered significant interest in the field of drug discovery. While it is known to be a less potent
inhibitor of its primary molecular target, the mitochondrial FOF1-ATPase, than apoptolidin, the
study of its analogs provides a valuable platform for understanding the structural features
crucial for bioactivity.[1] This guide synthesizes the available data on the structure-activity
relationship (SAR) of isoapoptolidin analogs, offering a clear comparison of their performance
and the experimental basis for these findings.

Comparative Biological Activity of Isoapoptolidin
and Analogs

The biological activity of isoapoptolidin and a series of its analogs has been evaluated
through two primary assays: inhibition of mitochondrial FOF1-ATPase and antiproliferative
activity against transformed rat fibroblast cells (Ad12-3Y1). The results, summarized in the
table below, demonstrate a nuanced relationship between the chemical modifications of the
isoapoptolidin scaffold and the resulting biological effects.
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Compound No.

Compound
Name/Description

FOF1-ATPase
Inhibition IC50 (pM)

Antiproliferative
Activity GI50 (pM)

1 Apoptolidin 0.7 0.0065
Acyl derivative (C2'-

2 0.3 0.0036
OBz)
Acyl derivative (C4”-

3 0.4 0.0095
OAc, C23-0OAc)
Acyl derivative (C4”-

4 0.8 0.0098
OAc)
Acyl derivative (C16-

5 0.8 0.056
OAc)
Acyl derivative (C3'-

6 0.4 0.0027
OAc)
Acyl derivative (C20-

7 11 0.011
OAc)

8 C20-OMe derivative 2.8 0.012

9 C21-OMe derivative 2.3 0.016

10 Isoapoptolidin 17 0.009
Macrolide fragment

11 13 5.4
(C20-0OH)
Macrolide fragment

12 14 14
(C20-OMe)
Macrolide fragment

13 >16 2.4
(C20-0B2z)

14 o-lactone fragment 190 >12

15 Diels-Alder adduct 2.3 3.2

Data sourced from Wender et al., Organic Letters, 2006.[2]
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Structure-Activity Relationship Analysis

The data reveals several key SAR trends:

» Ring Expansion: Isoapoptolidin (10), the 21-membered ring-expanded isomer of the 20-
membered apoptolidin (1), exhibits a dramatic decrease in FOF1-ATPase inhibitory activity
(17 uM vs 0.7 uM).[1] Interestingly, its antiproliferative activity remains potent and
comparable to that of apoptolidin. This suggests that while direct inhibition of FOF1-ATPase
is a likely contributor to the mechanism of action, other factors may play a significant role in
the cellular context.

o Acylation of Hydroxyl Groups: Acylation of various hydroxyl groups on the apoptolidin
scaffold (compounds 2-7) generally results in potent antiproliferative activity, in some cases
even exceeding that of the parent compound. For instance, the C3'-OAc derivative (6) shows
the most potent antiproliferative activity (G150 = 0.0027 uM). These modifications have a less
pronounced effect on FOF1-ATPase inhibition, with IC50 values remaining in the sub-
micromolar to low micromolar range.

» Modification of the Macrolide Core: Fragmentation of the macrolide ring leads to a significant
loss of both FOF1-ATPase inhibitory and antiproliferative activities. The macrolide fragments
(11-13) show greatly reduced potency, and the smaller d-lactone fragment (14) is essentially
inactive. This underscores the importance of the intact macrocyclic structure for biological
activity.

 Structural Complexity: The Diels-Alder adduct (15), a more complex derivative, retains
moderate FOF1-ATPase inhibitory activity but has significantly diminished antiproliferative
potency. This suggests that specific spatial and electronic features of the natural product are
finely tuned for optimal cellular activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

FOF1-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the
FOF1-ATPase enzyme isolated from yeast mitochondria.
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Materials:

Yeast mitochondria preparation

Assay buffer: 50 mM Tris-HCI (pH 8.0), 50 mM KCI, 2 mM MgCI2, 1 mM ATP

Test compounds dissolved in DMSO

Malachite green reagent for phosphate detection
Procedure:

e Yeast mitochondria are prepared and the FOF1-ATPase is isolated according to established
protocols.

e The assay is performed in a 96-well plate format.
e To each well, add 50 pL of assay buffer.

e Add 1 pL of the test compound at various concentrations (typically in a serial dilution). A
DMSO control is included.

e The reaction is initiated by the addition of 50 pL of the FOF1-ATPase enzyme preparation.
e The plate is incubated at 37°C for 30 minutes.
e The reaction is stopped by the addition of 25 pL of 10% SDS solution.

o To determine the amount of inorganic phosphate released, 100 pL of malachite green
reagent is added to each well.

o After a 15-minute color development period, the absorbance is measured at 620 nm using a
microplate reader.

e The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is
determined by plotting the inhibition percentage against the compound concentration.

Cell Proliferation Assay
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This assay determines the concentration of a compound that inhibits the growth of a specific
cell line by 50% (GI150).

Materials:

Ad12-3Y1 (E1A-transformed rat fibroblast) cell line

Complete growth medium (e.g., DMEM with 10% FBS)

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

Procedure:

Ad12-3Y1 cells are seeded into 96-well plates at a density of 5,000 cells per well and
allowed to adhere overnight.

The following day, the medium is replaced with fresh medium containing serial dilutions of
the test compounds. A DMSO control is also included.

The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) is added to each well,
and the plates are incubated for an additional 4 hours.

The medium is then carefully removed, and 150 pL of solubilization buffer is added to each
well to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The percentage of growth inhibition is calculated relative to the DMSO control, and the GI50
value is determined by plotting the percentage of inhibition against the compound
concentration.

Visualizing the Mechanism and Workflow
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To further elucidate the concepts discussed, the following diagrams, generated using the DOT
language, illustrate the signaling pathway targeted by isoapoptolidin analogs and the general
workflow of the experimental evaluation.
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Caption: Signaling pathway of isoapoptolidin analog-induced apoptosis.
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Caption: Experimental workflow for SAR studies of isoapoptolidin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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